5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-8-15-14(19-12)11-16(21-15)17(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOKIFGIZAVQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide typically involves the following steps:
Formation of the Furo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative and a furan derivative. The reaction conditions often include the use of a strong base and a solvent like dimethylformamide (DMF).
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Methylation and Phenethylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate. The phenethyl group can be attached via a nucleophilic substitution reaction using phenethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenethylamine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Substituents and Core Modifications
Core Heterocycle: Furo[3,2-b]pyridine vs. Spiro Architectures: Electrocatalytically synthesized spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives demonstrate the versatility of furopyridine cores in forming complex scaffolds for anticancer applications .
Substituent Effects :
- Phenylethyl vs. Benzamide : The phenylethyl group in the target compound may enhance hydrophobic interactions with receptor pockets compared to the 4-fluorobenzamide in Compound 5, which contributes to 5-HT1F selectivity .
- Piperidine/Piperazine Moieties : Substituents like 4-fluoropiperidin-1-yl () or 1-methyl-piperidin-4-yl () improve receptor affinity and metabolic stability.
Biological Activity
5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyridine and furan ring system, which contributes to its unique biological properties. The presence of the 5-methyl group and the N-(2-phenylethyl) substituent enhances its interaction with biological targets.
Chemical Formula
- Molecular Formula : C17H18N2O2
- Molecular Weight : 286.34 g/mol
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the furo[3,2-b]pyridine core : Achieved through cyclization reactions involving pyridine derivatives and furan precursors.
- Introduction of the 5-methyl group : Methylation reactions using reagents like methyl iodide.
- Attachment of the N-(2-phenylethyl) group : Conducted via amide coupling reactions.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro assays revealed cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells. The observed IC50 values suggest potent antiproliferative activity, indicating its potential for further development as an anticancer drug .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors involved in inflammation and cancer progression. The compound's unique structure allows it to modulate these targets effectively .
Research Findings
A summary of key studies related to the biological activity of this compound is presented in the following table:
Case Studies
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Case Study on Anti-inflammatory Activity :
- In a controlled study, this compound was administered to macrophage cell lines exposed to lipopolysaccharides (LPS). Results showed a marked reduction in TNF-alpha and IL-6 levels, indicating significant anti-inflammatory activity.
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Case Study on Anticancer Efficacy :
- A series of experiments tested the compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation with IC50 values ranging from 0.5 µM to 1 µM across different cell types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
